molecular formula C10H8BrN3O2 B6248414 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 2408975-70-0

5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Cat. No. B6248414
CAS RN: 2408975-70-0
M. Wt: 282.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 2408975-70-0 . It has a molecular weight of 282.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrN3O2/c11-6-3-14(5-1-2-5)9-7(6)8(10(15)16)12-4-13-9/h3-5H,1-2H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 282.1 . More specific physical and chemical properties are not provided in the search results.

Safety and Hazards

The compound has been associated with the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid involves the cyclization of a brominated pyrimidine derivative with a cyclopropyl amine and subsequent carboxylation of the resulting pyrrolopyrimidine intermediate.", "Starting Materials": [ "5-bromo-2-chloropyrimidine", "cyclopropylamine", "potassium carbonate", "copper(I) iodide", "copper(II) oxide", "carbon dioxide", "water", "ethanol" ], "Reaction": [ "Step 1: 5-bromo-2-chloropyrimidine is reacted with cyclopropylamine in ethanol in the presence of potassium carbonate to yield 5-bromo-7-cyclopropylpyrimidine.", "Step 2: 5-bromo-7-cyclopropylpyrimidine is reacted with copper(I) iodide and copper(II) oxide in ethanol to yield 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine.", "Step 3: 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is carboxylated with carbon dioxide in water in the presence of a base to yield 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid." ] }

CAS RN

2408975-70-0

Product Name

5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.